molecular formula C14H22N4 B14347415 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- CAS No. 92494-07-0

1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-

Cat. No.: B14347415
CAS No.: 92494-07-0
M. Wt: 246.35 g/mol
InChI Key: UVXISWNPIOAPIG-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- can be synthesized through a multi-step process involving the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids. The reaction typically requires acidic or basic conditions and may involve catalysts such as zinc chloride or polyphosphoric acid .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of microwave-assisted synthesis, which enhances reaction rates and yields. This method is more efficient compared to conventional heating, reducing reaction times and improving product purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: N-bromosuccinimide, halogenating agents.

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 1H-Benzimidazole-1-ethanamine, 5-amino-N,N-diethyl-
  • 1H-Benzimidazole-1-propanamine, 2-amino-N,N-dimethyl-
  • 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl-

Comparison: 1H-Benzimidazole-1-propanamine, 2-amino-N,N-diethyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability .

Properties

CAS No.

92494-07-0

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]benzimidazol-2-amine

InChI

InChI=1S/C14H22N4/c1-3-17(4-2)10-7-11-18-13-9-6-5-8-12(13)16-14(18)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H2,15,16)

InChI Key

UVXISWNPIOAPIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2N=C1N

Origin of Product

United States

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